molecular formula C11H14FNO B12982404 2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine

Cat. No.: B12982404
M. Wt: 195.23 g/mol
InChI Key: UNMOZWVGBVZHOR-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H15FNO It is a cyclopropane derivative that features an ethoxy and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor. One common method involves the reaction of 3-ethoxy-4-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature control, and purification techniques are critical factors in ensuring the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorophenyl)cyclopropan-1-amine: This compound has similar structural features but with two fluorine atoms instead of one ethoxy group.

    2-(3-Ethoxy-4-chlorophenyl)cyclopropan-1-amine: Similar structure with a chlorine atom replacing the fluorine atom.

Uniqueness

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its reactivity and interaction with biological targets. This combination of functional groups can provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H14FNO/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3

InChI Key

UNMOZWVGBVZHOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC2N)F

Origin of Product

United States

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